molecular formula C24H18N2O4S2 B3823087 2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid

2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid

Cat. No.: B3823087
M. Wt: 462.5 g/mol
InChI Key: GEZJUJLDFZZQPG-UHFFFAOYSA-N
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Description

2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid is a complex organic compound that belongs to the class of quinoxaline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of quinoxaline-2-thiol with 3-(carboxyphenylmethylthio)benzyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, tetrahydrofuran.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted quinoxaline derivatives .

Mechanism of Action

The mechanism of action of 2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-[carboxy(phenyl)methyl]sulfanylquinoxalin-2-yl]sulfanyl-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S2/c27-23(28)19(15-9-3-1-4-10-15)31-21-22(26-18-14-8-7-13-17(18)25-21)32-20(24(29)30)16-11-5-2-6-12-16/h1-14,19-20H,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZJUJLDFZZQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3N=C2SC(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid
Reactant of Route 2
2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid
Reactant of Route 3
2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid
Reactant of Route 4
2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid
Reactant of Route 5
Reactant of Route 5
2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid
Reactant of Route 6
2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid

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